Acetyl bromide-13C2

描述

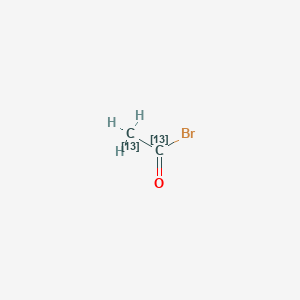

Acetyl bromide-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways. The molecular formula for this compound is 13CH313COBr, and it has a molecular weight of 124.93 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Acetyl bromide-13C2 can be synthesized by reacting phosphorus tribromide with acetic acid enriched with carbon-13. The reaction proceeds as follows: [ 3 , \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 , \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus tribromide acts as a brominating agent, converting acetic acid into acetyl bromide .

Industrial Production Methods: While the industrial production of this compound is not widely documented, it is likely produced in specialized facilities that handle isotopically labeled compounds. The process would involve the same reaction as above but on a larger scale, ensuring high purity and isotopic enrichment.

化学反应分析

Types of Reactions: Acetyl bromide-13C2 undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]

Substitution: Reacts with alcohols to form acetate esters and with amines to form acetamides. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Substitution: Alcohols or amines, often in the presence of a base to neutralize the hydrobromic acid formed.

Major Products:

Hydrolysis: Acetic acid and hydrobromic acid.

Substitution: Acetate esters or acetamides, depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Acetyl bromide-13C2 is primarily used in organic synthesis as a reagent for introducing acetyl groups into various substrates. Its isotopic labeling allows for tracking the incorporation of carbon atoms into larger molecular frameworks, which is particularly useful in mechanistic studies.

Key Applications:

- Acetylation Reactions: It is used to acetylate alcohols, amines, and phenols, facilitating the formation of esters and amides.

- Isotope Labeling: The incorporation of 13C into organic molecules aids in NMR spectroscopy studies, enhancing the understanding of molecular structure and dynamics.

Table 1: Summary of Chemical Synthesis Applications

| Application Type | Description | Benefits |

|---|---|---|

| Acetylation | Introduction of acetyl groups to substrates | Increases solubility and stability |

| Isotope Labeling | Tracking carbon incorporation in reactions | Enhances NMR analysis capabilities |

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable tool for quantifying and identifying compounds through advanced spectroscopic techniques. Its distinct mass characteristics allow for precise measurements.

Key Analytical Techniques:

- NMR Spectroscopy: The presence of 13C provides enhanced resolution and sensitivity in NMR spectra, which is crucial for structural elucidation.

- Mass Spectrometry: The unique mass shift (M+2) associated with 13C facilitates the differentiation between isotopologues in complex mixtures.

Table 2: Analytical Techniques Utilizing this compound

| Technique | Purpose | Advantages |

|---|---|---|

| NMR Spectroscopy | Structural analysis of organic compounds | High sensitivity and resolution |

| Mass Spectrometry | Identification of molecular species | Accurate quantification of isotopologues |

Biological Research

The applications of this compound extend into biological research, particularly in metabolic studies. By incorporating this labeled compound into biological systems, researchers can trace metabolic pathways and understand biochemical processes.

Case Study: Metabolic Pathway Analysis

In a study investigating lipid metabolism, researchers used this compound to trace the incorporation of acetyl groups into fatty acids. This allowed for a detailed mapping of metabolic pathways involved in lipid synthesis and degradation.

Table 3: Biological Research Applications

| Research Area | Application | Impact |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways using labeled compounds | Enhanced understanding of biochemical processes |

作用机制

The mechanism of action of acetyl bromide-13C2 is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles such as water, alcohols, and amines, transferring the acetyl group to the nucleophile. This transfer is facilitated by the electrophilic nature of the carbonyl carbon in the acetyl bromide, which is susceptible to nucleophilic attack .

相似化合物的比较

Acetyl Chloride: Similar in structure but contains a chlorine atom instead of bromine. It is also used as an acylating agent but is less reactive than acetyl bromide.

Acetyl Iodide: Contains an iodine atom instead of bromine. It is more reactive than acetyl bromide due to the larger atomic radius of iodine.

Acetyl Fluoride: Contains a fluorine atom instead of bromine.

Uniqueness of Acetyl Bromide-13C2: The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving tracing and detailed structural analysis. The presence of the bromine atom also makes it more reactive compared to its chlorine and fluorine counterparts, providing distinct advantages in certain chemical reactions .

生物活性

Acetyl bromide-13C2 (CAS Number: 113638-93-0) is a labeled derivative of acetyl bromide, where the carbon atoms are isotopically enriched with carbon-13. This compound has garnered interest in various biological and chemical research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and relevant case studies.

This compound has a molecular weight of approximately 124.93 g/mol . Its structure can be represented as follows:

This compound is utilized in metabolic studies due to its ability to trace carbon flux in biological systems.

Metabolic Pathways

The biological activity of this compound is primarily linked to its role in metabolic pathways, particularly the tricarboxylic acid (TCA) cycle. The compound serves as a precursor for acetyl-CoA, which is crucial for energy production and various biosynthetic processes.

Key Metabolic Functions

- Energy Production : Acetyl-CoA derived from this compound enters the TCA cycle, contributing to ATP generation through oxidative phosphorylation.

- Biosynthesis : It plays a role in fatty acid synthesis and ketogenesis, influencing lipid metabolism.

- Mitochondrial Function : Recent studies have demonstrated that isotopically labeled compounds like this compound can be used to assess mitochondrial function and TCA cycle activity in vivo .

Case Study: Mitochondrial Function Assessment

A study utilizing hyperpolarized [1-13C]Acetyl-l-Carnitine (ALCAR) explored mitochondrial function by tracing carbon flux through the TCA cycle. The findings indicated that ALCAR could serve as a non-invasive probe for evaluating cardiac metabolism under various physiological conditions. The results showed significant differences in metabolite levels when comparing fed and fasted states, highlighting the utility of isotopically labeled compounds in metabolic research .

| Condition | [5-13C]Glutamate AUC (Mean ± SD) | Statistical Significance |

|---|---|---|

| Fed | 0.0291 ± 0.0092 | P = 0.027 |

| Fasted | 0.0249 ± 0.0101 |

This data underscores the importance of this compound derivatives in studying metabolic fluxes and energy dynamics within cells.

Applications in Research

This compound is not only important for understanding basic metabolic processes but also has potential applications in clinical research:

- Cancer Metabolism : Investigating alterations in TCA cycle activity can provide insights into tumor metabolism.

- Cardiovascular Studies : Understanding energy metabolism in cardiac tissues can aid in developing therapies for heart diseases.

- Neuroprotection Studies : Its role in neuronal energy metabolism may offer avenues for exploring neuroprotective strategies against neurodegenerative diseases.

属性

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481741 | |

| Record name | Acetyl bromide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113638-93-0 | |

| Record name | Acetyl bromide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113638-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。